

L-Tyrosine-¹⁷O: An In-depth Technical Guide for Researchers

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For Immediate Release

This technical guide provides a comprehensive overview of L-Tyrosine-¹⁷O, a stable isotope-labeled variant of the amino acid L-Tyrosine. This document is intended for researchers, scientists, and drug development professionals interested in the application of ¹⁷O-labeled compounds in structural biology, metabolic studies, and drug discovery. The guide covers the chemical structure, physicochemical properties, metabolic pathways, and detailed experimental protocols related to the use of L-Tyrosine-¹⁷O, with a particular focus on solid-state Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Structure and Properties

L-Tyrosine is a non-essential amino acid with a polar side chain, playing a critical role in protein synthesis and as a precursor to several key biological molecules.[1][2] The isotopic labeling of L-Tyrosine with Oxygen-17 (¹⁷O) is typically achieved at the phenolic hydroxyl group, creating L-Tyrosine-(4-hydroxy-¹⁷O). This specific labeling allows for targeted studies of the local environment and ionization state of the tyrosine side chain.

The IUPAC name for this isotopologue is (2S)-2-amino-3-(4-(17O)oxidanylphenyl)propanoic acid.[3]

Physicochemical Properties



The introduction of the ¹⁷O isotope results in a slight increase in the molecular weight of L-Tyrosine. Other macroscopic physical properties are not significantly altered. The key differences emerge at the nuclear level, which are exploited in NMR spectroscopy.

Property	Value (L-Tyrosine)	Value (L-Tyrosine-	Reference
Molecular Formula	C9H11NO3	C ₉ H ₁₁ NO ₂ ¹⁷ O	[1][4]
Molar Mass	181.191 g/mol	~182.19 g/mol	
Appearance	White solid	White solid	
Solubility in water	0.45 g/L (25 °C)	Not significantly different	_
Melting Point	>300 °C (decomposes)	>300 °C (decomposes)	
pKa (Carboxyl)	~2.2	Not significantly different	_
pKa (Ammonium)	~9.1	Not significantly different	_
pKa (Phenolic OH)	~10.1	Not significantly different	_

¹⁷O NMR Properties

Solid-state ¹⁷O NMR is a powerful technique for probing the local environment of the labeled oxygen atom. The ¹⁷O nucleus has a spin of 5/2 and is therefore a quadrupolar nucleus. Its NMR parameters, the quadrupole coupling (QC) and chemical shift (CS) tensors, are highly sensitive to the local electronic structure.

A key finding is the remarkable sensitivity of the 17 O chemical shift to the ionization state of the phenolic hydroxyl group. The isotropic 17 O chemical shift increases by approximately 60 ppm upon deprotonation of the phenol group. This change is about six times larger than the corresponding change in the isotropic 13 C chemical shift for the C ζ nucleus of the same phenol



group, making ¹⁷O NMR a highly sensitive probe for the protonation state of tyrosine residues in proteins.

Compound	¹⁷ Ο Isotropic Chemical Shift (δ_iso)	¹⁷ O Quadrupole Coupling Constant (C_Q)	Reference
L-Tyrosine	~83 ppm	8.5 MHz	_
L-Tyrosine·HCI	Not significantly different from L- Tyrosine	Not significantly different from L- Tyrosine	
Na ₂ (L-Tyrosinate) (deprotonated)	~143 ppm	7.9 MHz	_

Metabolic Significance of L-Tyrosine

L-Tyrosine is a central hub in metabolism, serving as a precursor for a variety of crucial biomolecules. Isotopic labeling with ¹⁷O can be used to trace the metabolic fate of the phenolic oxygen in these pathways.

Neurotransmitter and Hormone Synthesis

In the brain and adrenal glands, L-Tyrosine is the precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine. This pathway is initiated by the enzyme tyrosine hydroxylase. L-Tyrosine is also fundamental for the synthesis of thyroid hormones (thyroxine and triiodothyronine) in the thyroid gland.

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Catabolism

The breakdown of L-Tyrosine begins with a transamination reaction to form p-hydroxyphenylpyruvate. Subsequent enzymatic steps lead to the formation of homogentisate, which is then further metabolized, eventually yielding fumarate and acetoacetate, intermediates of the citric acid cycle and ketone body metabolism, respectively.

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Experimental Protocols

The primary application of L-Tyrosine-¹⁷O is in NMR spectroscopy. The following provides a general methodology for solid-state ¹⁷O NMR experiments based on published studies.

Synthesis of L-Tyrosine-17O

A common method for introducing the ¹⁷O label is through acid-catalyzed exchange with H₂¹⁷O. A simple chemical procedure has been developed to introduce oxygen-17 labels into both the carboxylic and phenolic sites of L-tyrosine. For site-specific labeling of the phenolic oxygen, more complex synthetic routes may be necessary.

General Protocol for Acid-Catalyzed Exchange:

- Dissolve L-Tyrosine in a solution of hydrochloric acid and H₂¹⁷O (10-20 atom %).
- Heat the sealed reaction vessel at an elevated temperature (e.g., 100 °C) for a specified period (e.g., 24 hours).
- Cool the solution to allow for the crystallization of the ¹⁷O-labeled L-Tyrosine hydrochloride.
- Recover the crystals by filtration.
- The H₂17O can be recovered via microdistillation for reuse.

Solid-State ¹⁷O NMR Spectroscopy

The following is a representative protocol for acquiring solid-state ¹⁷O NMR spectra of L-Tyrosine-¹⁷O.

Instrumentation:

- High-field solid-state NMR spectrometer (e.g., 11.74 T, 14.09 T, or 21.14 T).
- Magic Angle Spinning (MAS) probe (e.g., 3.2 mm or 4 mm).

Experimental Parameters:



- Pulse Program: A simple pulse-acquire sequence or a quadrupolar echo sequence can be used.
- ¹H Decoupling: High-power ¹H decoupling is applied during acquisition to remove ¹H-¹¹O dipolar couplings and narrow the ¹¹O resonances.
- Magic Angle Spinning (MAS): Spinning speeds of 10-20 kHz are typically employed to average anisotropic interactions.
- Recycle Delay: A recycle delay of several seconds (e.g., 5-20 s) is used to allow for the complete relaxation of the ¹⁷O nuclei.
- Number of Transients: A large number of transients (several thousand to tens of thousands)
 are typically acquired to achieve an adequate signal-to-noise ratio due to the low natural
 abundance and low gyromagnetic ratio of ¹⁷O.
- Chemical Shift Referencing: The ¹⁷O chemical shifts are referenced to liquid H₂O at 0 ppm.

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// Edges Sample_Prep -> Packing; Packing -> Spectrometer; Spectrometer -> Acquisition; Acquisition -> Processing; Processing -> Analysis; } Workflow for solid-state ¹⁷O NMR of L-Tyrosine-¹⁷O.

Applications and Future Directions

The use of L-Tyrosine-¹⁷O offers unique insights into the structure and function of proteins and metabolic pathways.



- Probing Enzyme Mechanisms: By incorporating L-Tyrosine-¹⁷O into an enzyme's active site, it is possible to study changes in the local environment and protonation state of the tyrosine residue during catalysis.
- Investigating Protein-Ligand Interactions: ¹⁷O NMR can detect changes in the electronic environment of a tyrosine residue upon ligand binding, providing information on the binding mode and affinity.
- Metabolic Flux Analysis: Tracing the ¹⁷O label from L-Tyrosine through various metabolic pathways can provide quantitative data on metabolic fluxes and pathway utilization.
- Structural Biology of Large Proteins: The high sensitivity of the ¹⁷O chemical shift to the local environment makes it a valuable probe for studying the structure and dynamics of large biomolecular systems where traditional ¹H, ¹³C, and ¹⁵N NMR methods may be challenging.

The continued development of higher field NMR magnets and more sophisticated solid-state NMR techniques will further enhance the utility of L-Tyrosine-¹⁷O in biochemical and biomedical research. This will enable the study of increasingly complex biological systems with greater sensitivity and resolution.

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